

"Challenges in the detection of TBBPS in complex matrices"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,4'-Sulphonylbis(2,6-dibromophenol)

Cat. No.: B146726

[Get Quote](#)

Technical Support Center: TBBPS Analysis

Welcome to the technical support center for the analysis of Tetrabromobisphenol S (TBBPS). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of detecting and quantifying TBBPS in challenging matrices. Here, we address common issues in a practical, question-and-answer format, grounded in established scientific principles and field-proven experience.

Section 1: Foundational Challenges & Method Selection

This section addresses the primary hurdles in TBBPS analysis and provides guidance on selecting the most appropriate analytical instrumentation.

Q1: What are the primary challenges in analyzing Tetrabromobisphenol S (TBBPS) in complex matrices like soil, sediment, or biological tissues?

A1: The analysis of TBBPS is complicated by several factors stemming from both the analyte's properties and the complexity of the samples. The key challenges are:

- Low Environmental Concentrations: TBBPS, like its predecessor TBBPA, is often present at very low levels (ng/g or even pg/g) in environmental and biological samples.[1][2] This necessitates highly sensitive analytical methods to achieve the required limits of detection.
- Complex Sample Matrices: Matrices such as soil, sediment, sludge, and biological tissues (e.g., serum, fish liver) are incredibly complex.[3][4] They contain a multitude of endogenous compounds like lipids, humic acids, and proteins that can interfere with every step of the analysis, from extraction to detection.
- Matrix Effects in Mass Spectrometry: Co-extracted matrix components are a primary source of signal suppression or enhancement in mass spectrometry, particularly with electrospray ionization (ESI).[5][6] This phenomenon can severely compromise the accuracy and reproducibility of quantification if not properly addressed.
- Analyte Recovery: The efficiency of extracting TBBPS from a solid or semi-solid matrix can be variable. TBBPS can bind to organic matter in soil or lipids in tissue, making quantitative extraction difficult and requiring rigorous method optimization.[3][7]
- Structural Similarity to Interferents: TBBPS is structurally similar to other brominated flame retardants (BFRs) and their degradation products, which may be present in the same samples. Chromatographic separation is crucial to distinguish TBBPS from these potential interferences.

Q2: Which analytical technique is preferred for TBBPS analysis: LC-MS/MS or GC-MS? What are the pros and cons of each?

A2: For the analysis of TBBPS and its non-volatile derivatives, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is overwhelmingly the preferred technique.[3]

The primary reason is that TBBPS is a polar, non-volatile compound, making it directly amenable to LC analysis without chemical modification. Gas Chromatography (GC), on the other hand, requires analytes to be volatile and thermally stable. Since TBBPS has phenolic hydroxyl groups, it requires a derivatization step to increase its volatility and prevent unwanted interactions within the GC system.[8][9]

Here is a summary of the pros and cons:

Feature	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)	Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization	Not required.[3] This simplifies sample preparation, reduces potential for error, and shortens analysis time.	Mandatory.[8][10] Phenolic groups must be derivatized (e.g., silylation), adding complexity, time, and potential for incomplete reactions or byproduct formation.
Sensitivity	Excellent. ESI in negative ion mode is highly sensitive for TBBPS, allowing for very low detection limits.[11][12]	Good, but can be limited by derivatization efficiency. The derivatization step can sometimes lead to lower recoveries.[13]
Matrix Effects	High susceptibility, especially with ESI.[6][14] Requires careful sample cleanup, use of internal standards, or matrix-matched calibration to mitigate.	Less susceptible to ion suppression than ESI, but still prone to matrix-induced chromatographic issues.
Throughput	Higher. The elimination of the derivatization step allows for faster sample processing.	Lower. The derivatization reaction, heating, and cooling steps significantly increase the time per sample.[15]
Cost	Instrumentation and solvent costs can be high.	Instrumentation is generally less expensive, but derivatization reagents add to the cost.

Conclusion: Unless you are analyzing for a suite of compounds that already requires GC-MS and derivatization, LC-MS/MS is the more direct, efficient, and robust choice for TBBPS analysis.

Section 2: Sample Preparation & Extraction

Troubleshooting

Effective sample preparation is the most critical phase for successful TBBPS analysis. This section provides detailed troubleshooting for common extraction and cleanup issues.

Q3: I'm experiencing low recovery of TBBPS from soil/sediment samples. What extraction parameters should I optimize?

A3: Low recovery from solid matrices like soil and sediment is a common problem, often related to the extraction solvent's inability to efficiently desorb TBBPS from the sample matrix. Pressurized fluid extraction (PFE) and ultrasonic extraction are superior to classical Soxhlet methods.[\[3\]](#)

Here are the key parameters to optimize:

- Choice of Extraction Solvent: The polarity of the solvent system is critical. TBBPS is a polar compound, but a combination of solvents is often needed to penetrate the matrix effectively.
 - Start with a moderately polar solvent like acetone or a mixture such as dichloromethane/n-hexane (1:1, v/v).[\[2\]](#)
 - For highly organic soils, methyl tert-butyl ether (MTBE) has also been shown to be effective.[\[7\]](#)
 - Polar solvents like methanol and ethanol can also efficiently extract TBBPS.[\[16\]](#)
- Sample Pre-treatment: Ensure your soil/sediment sample is lyophilized (freeze-dried) and thoroughly homogenized by grinding and sieving. This increases the surface area available for solvent interaction.
- Extraction Method:
 - Ultrasonic Extraction: This is a common and effective method. Optimize the duration and number of extraction cycles. A typical starting point is 3 cycles of 15-20 minutes each.

- Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE): This technique uses elevated temperature and pressure to enhance extraction efficiency and has been shown to yield excellent recovery rates (90-98%).[\[3\]](#)[\[17\]](#) It is often superior for tightly bound analytes.
- pH Adjustment: While less common for soil, adjusting the pH of the extraction solvent can sometimes improve recovery for phenolic compounds, though this is more critical in liquid-liquid extractions.

Experimental Protocol 1: Optimized Ultrasonic Extraction for Soil/Sediment

- Preparation: Weigh 2-5 g of homogenized, freeze-dried soil into a centrifuge tube. Spike with a suitable surrogate internal standard (e.g., $^{13}\text{C}_{12}$ -TBBPA).
- First Extraction: Add 10 mL of acetone/hexane (1:1, v/v). Vortex vigorously for 1 minute.
- Sonication: Place the tube in an ultrasonic bath and sonicate for 20 minutes.
- Centrifugation: Centrifuge the sample at 3500 rpm for 10 minutes.
- Collection: Carefully decant the supernatant into a clean collection flask.
- Repeat: Repeat steps 2-5 two more times, combining all supernatants.
- Concentration: Evaporate the combined extract to near dryness under a gentle stream of nitrogen before proceeding to the cleanup step.

Q4: How can I effectively remove lipids from biological samples (e.g., serum, fish tissue) that interfere with TBBPS analysis?

A4: Lipids are a major source of interference and matrix effects in the analysis of biological samples.[\[18\]](#)[\[19\]](#) They can clog SPE cartridges, contaminate the LC column, and cause significant ion suppression in the MS source.

The most effective method for lipid removal when analyzing phenolic compounds is alkaline solution partitioning. This technique leverages the acidic nature of the TBBPS phenolic groups.

Causality: At a high pH (alkaline), the phenolic hydroxyl groups on TBBPS are deprotonated, forming a negatively charged phenoxide ion. This makes the TBBPS molecule soluble in the aqueous phase. Lipids, being non-polar, remain in the organic phase. By partitioning the sample extract between an organic solvent and an alkaline aqueous solution, a clean separation can be achieved. The aqueous phase is then re-acidified to protonate the TBBPS, allowing it to be back-extracted into a clean organic solvent.

Experimental Protocol 2: Lipid Removal via Alkaline Partitioning

This protocol is performed after the initial extraction of the biological sample with an organic solvent (e.g., MTBE).

- **Initial State:** Your TBBPS and lipids are in an organic solvent (e.g., 10 mL MTBE).
- **Alkaline Partition:** Add 10 mL of a 5% potassium carbonate (K_2CO_3) aqueous solution ($pH > 11$) to the organic extract in a separatory funnel.
- **Shake & Separate:** Shake vigorously for 2 minutes, venting frequently. Allow the layers to separate. The deprotonated TBBPS is now in the upper aqueous layer, while lipids remain in the lower organic layer.
- **Collect Aqueous Phase:** Drain and discard the lower organic (lipid) layer. Collect the upper aqueous layer containing the TBBPS.
- **Acidification:** Acidify the collected aqueous phase to pH 2-2.5 by adding concentrated hydrochloric acid (HCl) dropwise.^[7] This re-protonates the TBBPS, making it soluble in organic solvents again.
- **Back-Extraction:** Add 10 mL of fresh, clean organic solvent (e.g., MTBE or hexane). Shake again for 2 minutes.
- **Final Collection:** Allow the layers to separate. The TBBPS is now in the organic layer, free of the bulk of the lipids. Collect the organic layer and proceed to further cleanup or analysis.

Q5: What type of Solid Phase Extraction (SPE) sorbent is most effective for cleaning up TBBPS extracts, and why?

A5: The choice of SPE sorbent depends on the matrix and the remaining interferences after initial extraction. For TBBPS, a multi-stage SPE approach is often necessary for complex matrices like serum or soil.[\[12\]](#)

- For General Cleanup (e.g., Soil, Water): A combination of silica-based and polymeric sorbents is highly effective.
 - LC-Si (Silica) Cartridge: Excellent for removing polar interferences. TBBPS is eluted with a relatively non-polar solvent mixture like dichloromethane/n-hexane.[\[2\]](#)
 - Florisil Cartridge: Often used in environmental analysis to remove lipids and other co-extractives.
 - HLB (Hydrophilic-Lipophilic Balanced) Polymeric Sorbent: This is a versatile reversed-phase sorbent that can retain TBBPS while allowing more polar interferences to pass through. It is also effective for removing lipids.[\[7\]](#)
- For Biological Matrices (e.g., Serum): A sequence of reversed-phase followed by normal-phase SPE is a robust strategy.[\[12\]](#)
 - Step 1: Reversed-Phase (e.g., C18): This step captures TBBPS and other hydrophobic compounds from the initial extract, while very polar materials are washed away.
 - Step 2: Normal-Phase (e.g., Silica): The eluate from the C18 cartridge is then passed through a silica cartridge to remove remaining non-polar interferences like lipids.

Why this works: Using orthogonal cleanup mechanisms (i.e., reversed-phase and normal-phase) provides a much more thorough purification than a single method alone. The C18 sorbent retains compounds based on hydrophobicity, while the silica sorbent retains them based on polarity, effectively targeting different classes of interferences.

Section 3: Instrumental Analysis & Matrix Effects

This section focuses on optimizing the instrumental detection of TBBPS and provides a systematic approach to diagnosing and mitigating matrix effects.

Q6: My signal is being suppressed when analyzing TBBPS with LC-MS/MS. How can I identify and mitigate matrix effects?

A6: Signal suppression is the most common manifestation of matrix effects in LC-ESI-MS/MS analysis.^[5] It occurs when co-eluting matrix components compete with the analyte (TBBPS) for ionization in the MS source, reducing the number of analyte ions that reach the detector.^[6]

Identification:

The standard method to quantify matrix effects (ME) is the post-extraction spike comparison.

- Extract a blank matrix sample (known to be free of TBBPS).
- Prepare two solutions:
 - Solution A: A pure solvent standard of TBBPS at a known concentration.
 - Solution B: The blank matrix extract spiked with TBBPS to the same final concentration as Solution A.
- Analyze both solutions by LC-MS/MS.
- Calculate the Matrix Effect using the formula: $ME (\%) = (Peak\ Area\ in\ Solution\ B / Peak\ Area\ in\ Solution\ A) * 100$
 - $ME < 100\%$ indicates ion suppression.
 - $ME > 100\%$ indicates ion enhancement.
 - ME between 80% and 120% is often considered acceptable.^[14]

Mitigation Strategies:

Strategy	Description	When to Use
Improve Sample Cleanup	Implement more rigorous extraction and SPE cleanup steps (see Q4 & Q5) to remove interfering components before they reach the instrument.	This should always be the first approach. A cleaner sample solves most problems.
Sample Dilution	Dilute the final extract with the initial mobile phase. This reduces the concentration of matrix components, often decreasing their effect more significantly than the analyte signal.	Simple and effective, but may compromise the limit of detection if TBBPS levels are very low.
Matrix-Matched Calibration	Prepare calibration standards in an extract of a blank matrix sample instead of pure solvent. This ensures that the standards and samples experience the same matrix effects, canceling them out. ^[6]	The gold standard for accuracy when a representative blank matrix is available.
Stable Isotope-Labeled Internal Standard	Use a stable isotope-labeled (SIL) internal standard, such as ¹³ C ₁₂ -TBBPA, which is a close analog. ^[12] The SIL standard co-elutes with the native analyte and experiences identical matrix effects, allowing for reliable correction.	The most robust method for correcting both matrix effects and variations in extraction recovery. Highly recommended for all quantitative methods.
Change Ionization Source	Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than ESI. ^[11] If available, switching to an APCI source can be a solution.	When ESI proves too problematic and other strategies are insufficient.

TBBPS can be ionized using
APCI.[2][17]

Diagram: Troubleshooting Matrix Effects

Caption: A logical workflow for identifying and mitigating matrix effects in LC-MS/MS analysis.

Q7: What are the optimal ionization and MS/MS transition settings for TBBPS detection?

A7: TBBPS is best analyzed using an electrospray ionization (ESI) source operating in negative ion mode.[2] The phenolic hydroxyl groups are readily deprotonated to form the $[M-H]^-$ precursor ion.

Typical MS/MS Parameters:

While optimal parameters must be determined empirically on your specific instrument, the following provides a validated starting point. TBBPS has a monoisotopic mass of approximately 601.6 g/mol .

Parameter	Setting	Rationale
Ionization Mode	ESI Negative	Efficiently forms the $[M-H]^-$ ion due to the acidic phenolic protons.
Precursor Ion (Q1)	m/z 601.7	This corresponds to the $[M-H]^-$ ion of the most abundant isotope pattern.
Product Ion (Q3) - Quantifier	m/z 79 or 81	This corresponds to the bromide ion (Br^-), which is a highly specific and abundant fragment. The two isotopes of bromine provide a characteristic signal.
Product Ion (Q3) - Qualifier	m/z 439.8	This corresponds to the $[M-H-Br-SO_2]^-$ fragment, providing structural confirmation.
Collision Energy (CE)	Instrument Dependent	Must be optimized to maximize the signal of the chosen product ions. Start in the range of -25 to -45 eV.
Dwell Time	50-100 ms	A sufficient time to acquire enough data points across the chromatographic peak for reliable quantification.

Self-Validation: Always confirm the identity of TBBPS in your samples by ensuring that the retention time matches that of an authentic standard and that the ratio of the quantifier to qualifier ion transitions is within an acceptable tolerance (e.g., $\pm 20\%$) of the ratio observed for the standard.

Q8: If I must use GC-MS, what derivatization agent is recommended for TBBPS and what are the critical

reaction conditions?

A8: If GC-MS is the only option, derivatization is essential. The goal is to replace the active hydrogens on the phenolic groups with a non-polar, thermally stable group.[9] The most common approach is silylation.

Recommended Reagent:

- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst.[15][20] BSTFA is a powerful silylating agent that reacts efficiently with phenolic hydroxyl groups.

Critical Reaction Conditions:

Derivatization reactions must be carefully optimized to ensure they go to completion.[15]

- Anhydrous Conditions: The sample extract must be completely dry. Water will react with the silylating reagent, reducing its efficiency and producing unwanted byproducts. Use a gentle stream of nitrogen to evaporate the solvent completely before adding the reagent.
- Reaction Temperature: A heated reaction is required. A typical starting point is 70-75°C.[15]
- Reaction Time: The reaction needs sufficient time to complete. Start with an incubation time of 30-45 minutes.
- Reagent Volume: Use a sufficient excess of the derivatization reagent (e.g., 50-100 µL of BSTFA) to drive the reaction to completion.
- Solvent: The reaction is typically performed in a non-polar solvent like hexane or in the reagent itself.

Experimental Protocol 3: BSTFA Derivatization of TBBPS for GC-MS

- Dry Down: Transfer the final, cleaned-up sample extract to a GC vial insert and evaporate to absolute dryness under nitrogen.
- Add Reagent: Add 50 µL of BSTFA + 1% TMCS and 50 µL of hexane.

- Seal & Vortex: Immediately cap the vial tightly and vortex for 30 seconds.
- Incubate: Place the vial in a heating block or oven at 75°C for 45 minutes.
- Cool: Remove the vial and allow it to cool to room temperature.
- Analyze: The sample is now ready for injection into the GC-MS. Analyze within 24 hours, as derivatives can degrade over time.

Section 4: Overall Workflow and Quality Control

A robust analytical method is built on a foundation of rigorous quality control. This diagram illustrates the complete, self-validating workflow for TBBPS analysis.

Diagram: Validated Analytical Workflow for TBBPS

Caption: A comprehensive workflow for TBBPS analysis from sample receipt to final reporting.

References

- A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment. (2022). MDPI. [\[Link\]](#)
- An analytical method to quantify tetrabromobisphenol A (TBBPA) and its conjugated metabolites in rat serum or other biological samples. (2025).
- Determination of tetrabromobisphenol-A/S and their main derivatives in water samples by high performance liquid chromatography coupled with inductively coupled plasma tandem mass spectrometry. (2021).
- Investigation of extraction procedures and HPLC-DAD/MS for the determination of the brominated flame retardant tetrabromobisphenol A bis(2,3-dibromopropylether) in environmental samples. (2006).
- A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment. (2022). PMC - PubMed Central. [\[Link\]](#)
- Analysis of tetrabromobisphenol A and bisphenol A in plant sample—method optimization and identification of the deriv
- Analysis of tetrabromobisphenol A and bisphenol A in plant sample—method optimization and identification of the derivatives | Request PDF. (2023).
- Determination of tetrabromobisphenol-A/S and their eight derivatives in abiotic (soil/dust) samples using ultra-high performance liquid chromatography-tandem mass spectrometry. (2022).

- An In Vitro Comparative Study of the Effects of Tetrabromobisphenol A and Tetrabromobisphenol S on Human Erythrocyte Membranes—Changes in ATP Level, Perturbations in Membrane Fluidity, Alterations in Conformational State and Damage to Proteins. (2022). MDPI. [\[Link\]](#)
- Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. (2022). MDPI. [\[Link\]](#)
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2014).
- Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses. (2015). SciELO South Africa. [\[Link\]](#)
- Determination of the flame retardant tetrabromobisphenol A in air samples by liquid chromatography-mass spectrometry | Request PDF. (2006).
- Determination of the flame retardant tetrabromobisphenol A in air samples by liquid chromatography-mass spectrometry. (2003). PubMed. [\[Link\]](#)
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2016). NIH. [\[Link\]](#)
- Combination of Soxhlet extraction and catalytic hydrodebromination for remediation of tetrabromobisphenol A contaminated soil. (2014).
- Determination of tetrabromobisphenol A in human serum by liquid chromatography-electrospray ionization tandem mass spectrometry. (2004). PubMed. [\[Link\]](#)
- Update of the scientific opinion on tetrabromobisphenol A (TBBPA)
- GC chromatogram of derivatized APEs and TBBPA in the presence of PBBs and HBCD. (2015).
- Comparison of two derivatization-based methods for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol A, bisphenol S and biphenol migrated
- Matrix Effects in Analysis of beta-Agonists with LC-MS/MS: Influence of Analyte Concentration, Sample Source, and SPE Type | Request PDF. (2014).
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2022). LCGC. [\[Link\]](#)
- Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. (2023). MDPI. [\[Link\]](#)
- The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich. [<https://www.sigmaaldrich.com>].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 5. [chromatographyonline.com](https://www.chromatographyonline.com) [chromatographyonline.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov)
- 7. Analysis of tetrabromobisphenol A and bisphenol A in plant sample-method optimization and identification of the derivatives - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov)
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses [\[scielo.org.za\]](https://www.scielo.org.za)
- 11. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 12. Determination of tetrabromobisphenol A in human serum by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov)
- 13. Quantitative SERS Detection of TBBPA in Electronic Plastic Based on Hydrophobic Cu-Ag Chips - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov)
- 14. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 15. The Use of Derivatization Reagents for Gas Chromatography (GC) [\[sigmaaldrich.com\]](https://www.sigmaaldrich.com)
- 16. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 17. Development of a LC-MS/MS method for the determination of tetrabromobisphenol A-bis(2,3-dibromo-2-methylpropyl ether) and co-occurring brominated flame retardant in building insulation foam and environmental matrices - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov)

- 18. A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of two derivatization-based methods for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol A, bisphenol S and biphenol migrated from food cans - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Challenges in the detection of TBBPS in complex matrices"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146726#challenges-in-the-detection-of-tbbps-in-complex-matrices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com